molecular formula C22H19Cl4NO4 B341935 Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate

Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B341935
M. Wt: 503.2 g/mol
InChI Key: GUSCEDDZIBEVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a heptyl group attached to a benzoate moiety, which is further substituted with a tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group

Preparation Methods

The synthesis of Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindole intermediate, which is then reacted with a benzoic acid derivative to form the final product. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the dioxo groups.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can interfere with cellular processes by altering the function of key proteins .

Comparison with Similar Compounds

Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can be compared with other similar compounds, such as:

    Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives: These compounds share the core structure but differ in the substituents attached to the isoindole ring.

    Benzoate derivatives:

Properties

Molecular Formula

C22H19Cl4NO4

Molecular Weight

503.2 g/mol

IUPAC Name

heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C22H19Cl4NO4/c1-2-3-4-5-6-10-31-22(30)12-8-7-9-13(11-12)27-20(28)14-15(21(27)29)17(24)19(26)18(25)16(14)23/h7-9,11H,2-6,10H2,1H3

InChI Key

GUSCEDDZIBEVNU-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Canonical SMILES

CCCCCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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